molecular formula C14H23NO3 B1380227 Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 1499728-69-6

Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B1380227
CAS No.: 1499728-69-6
M. Wt: 253.34 g/mol
InChI Key: SUJKBAZZGISBMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of CTP consists of a pyrrolidine ring attached to a tert-butyl group and a 2-cyclopropyl-2-oxoethyl group. The InChI code for CTP is 1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-11(15)9-12(16)10-6-7-10/h10-11H,4-9H2,1-3H3.


Physical and Chemical Properties Analysis

CTP is a white to off-white crystalline powder that is highly hydrophobic and insoluble in water. It has a molecular weight of 261.35 g/mol, a melting point of 85-88 °C, a high boiling point of approximately 320-340 °C, and a flash point of approximately 140-150 °C. The compound is highly stable and does not decompose easily at room temperature.

Scientific Research Applications

Synthesis and Structural Analysis

The compound tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate has been utilized in various scientific research applications, particularly in the synthesis of highly functionalized molecules and the study of their structural characteristics.

Efficient Synthesis for Drug Development : An efficient method for the synthesis of a highly functionalized 2-pyrrolidinone, closely related to the compound , has been reported. This method facilitated the creation of novel macrocyclic Tyk2 inhibitors, showcasing the compound's utility in the development of potential therapeutic agents (Sasaki et al., 2020).

Crystal Structure Elucidation : The synthesis and crystal structure of a similar tert-butyl pyrrolidine-1-carboxylate derivative have been described. The product, characterized by X-ray diffraction, highlights the importance of structural analysis in understanding compound properties (Naveen et al., 2007).

Asymmetric Synthesis for Chiral Compounds : Research into the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategies demonstrates the compound's role in producing chiral molecules, which are crucial in pharmaceutical development (Chung et al., 2005).

Chemical and Physical Properties

The investigation of this compound extends to its chemical and physical properties, including its role in forming complex molecular structures and understanding molecular interactions.

Hydrogen Bonding and Molecular Orientation : Studies have demonstrated how hydrogen bonds between certain protons from alkynes and carbonyl oxygen atoms can influence the molecular orientation of similar pyrrolidine derivatives. This understanding aids in the design of molecules with specific properties (Baillargeon et al., 2014).

Supramolecular Arrangements Influenced by Weak Interactions : Research into substituted oxopyrrolidine analogues has revealed diverse supramolecular arrangements, emphasizing the significance of weak intermolecular interactions. These findings contribute to the broader field of crystal engineering and the development of materials with novel properties (Samipillai et al., 2016).

Safety and Hazards

CTP is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-11(15)9-12(16)10-6-7-10/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJKBAZZGISBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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